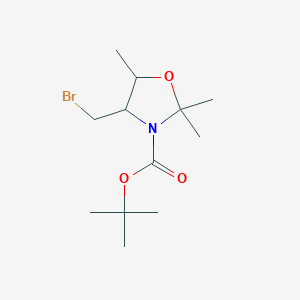
4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to CFOMP often involves the use of trifluoromethylpyridine (TFMP) derivatives . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Wissenschaftliche Forschungsanwendungen
Building Blocks for Silicon-Containing Drugs
The compounds (2-Fluoro-5-pyridyl)dimethyl(oxiran-2-ylmethyl)silane and (2-chloro-5-pyridyl)dimethyl(oxiran-2-ylmethyl)silane have been identified as potential building blocks for the synthesis of silicon-containing drugs. The synthesis, characterization, and potential applications of these compounds in drug development offer a new avenue for the creation of silicon-based therapeutic agents (Troegel, Möller, & Tacke, 2010).
Herbicidal Activity
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have been synthesized and demonstrated moderate to high levels of herbicidal activity against various weeds. This discovery could lead to the development of more effective herbicides for agricultural applications (Tajik & Dadras, 2011).
Synthesis of Novel Organoboron Complexes
A family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties was synthesized. These compounds exhibit strong absorptions covering a wide range of the UV-Vis spectrum and are strongly emissive, with potential applications in bioorthogonal chemistry (Garre et al., 2019).
Novel Platinum(II) Complexes
Platinum(II) complexes with bidentate iminopyridine ligands were synthesized and characterized. These complexes form a zigzag Pt···Pt···Pt chain in the crystal, with properties that might be useful for various applications, including material science and medicinal chemistry (Dehghanpour, Mahmoudi, & Rostami, 2010).
Eigenschaften
IUPAC Name |
4-chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-6-1-8(10)11-2-7(6)13-4-5-3-12-5/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFLODLAVXQGMLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CN=C(C=C2Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-fluoro-5-(oxiran-2-ylmethoxy)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxybenzyl)-6-(8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2370704.png)
![3-bromo-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2370706.png)
![3,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2370707.png)
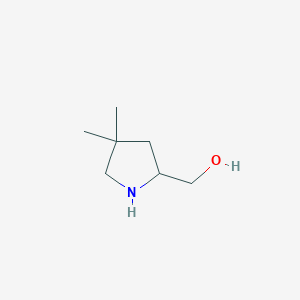
![2-(2-(benzo[d][1,3]dioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2370710.png)
![6-chloro-N-[6-(2-methylpropoxy)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2370712.png)
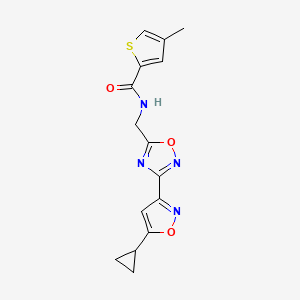
![N-[2-(4-Thiophen-2-ylpiperidin-1-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2370715.png)
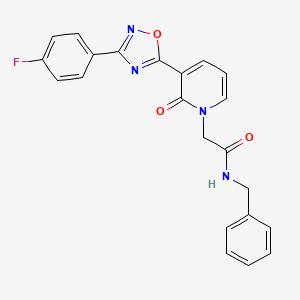
![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)
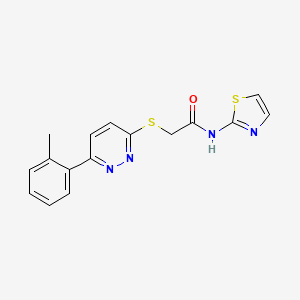
![3-(4-chlorobenzyl)-1-methyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2370720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)
